4-({3-[acetyl(ethyl)amino]pyrrolidin-1-yl}methyl)-N-(3,5-dimethylisoxazol-4-yl)benzamide
Overview
Description
The compound “4-({3-[acetyl(ethyl)amino]pyrrolidin-1-yl}methyl)-N-(3,5-dimethylisoxazol-4-yl)benzamide” is a complex organic molecule that contains several functional groups, including an acetyl group, an ethylamino group, a pyrrolidine ring, a benzamide group, and an isoxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrrolidine ring, the attachment of the acetyl(ethyl)amino group, and the formation of the benzamide and isoxazole rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, a five-membered ring containing nitrogen, is a common feature in many biologically active compounds . The benzamide and isoxazole rings add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the acetyl(ethyl)amino group could potentially undergo reactions involving the nitrogen atom, while the benzamide and isoxazole rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl(ethyl)amino and benzamide groups could potentially increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[3-[acetyl(ethyl)amino]pyrrolidin-1-yl]methyl]-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-5-25(16(4)26)19-10-11-24(13-19)12-17-6-8-18(9-7-17)21(27)22-20-14(2)23-28-15(20)3/h6-9,19H,5,10-13H2,1-4H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSPXXCAUBWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=C(ON=C3C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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